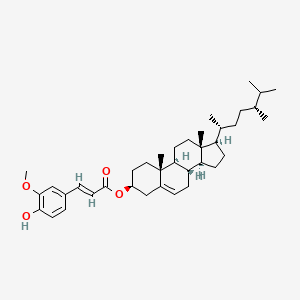

Campesteryl ferulate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-12,16-17,22,24-26,29-33,39H,8-9,13-15,18-21,23H2,1-7H3/b17-11+/t25-,26-,29+,30+,31-,32+,33+,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIWTAJTJOYCTB-NMYXBGBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20972-07-0 | |

| Record name | Campesteryl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAMPESTERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BZA1H952Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Campesteryl Ferulate: Foundational Research Perspectives

Historical Context of Phytosteryl Ferulate Research

The journey into understanding phytosteryl ferulates, including campesteryl ferulate, is intrinsically linked to the discovery and characterization of γ-oryzanol. Initially identified in rice bran oil in 1954, γ-oryzanol was first thought to be a single compound. d-nb.info Subsequent research, however, revealed it to be a complex mixture of ferulic acid esters of sterols and triterpene alcohols. d-nb.infooup.com

Early research focused on developing methods to isolate and identify the individual components of γ-oryzanol. While initial attempts using normal-phase high-performance liquid chromatography (HPLC) were not entirely successful in separating all constituents, the application of reverse-phase HPLC marked a significant advancement. d-nb.info This technique allowed for the successful separation and identification of multiple phytosteryl ferulates. d-nb.info

A pivotal moment in phytosteryl ferulate research was the successful identification of its major components. Through techniques like gas chromatography-mass spectrometry (GC/MS) after derivatization, researchers were able to identify compounds such as cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and this compound as principal constituents of γ-oryzanol. nih.gov The development of chemoenzymatic synthesis methods further propelled the research, enabling the production of phytosteryl ferulates for detailed study. acs.org Early synthetic approaches involved multiple steps and often resulted in low yields. acs.org More recent innovations, such as the use of acidic ionic liquids as catalysts, have led to more efficient synthesis processes. nih.gov

Interdisciplinary Significance of this compound Studies

The study of this compound holds significance across various scientific disciplines, primarily due to its chemical nature and biological properties.

Food Science and Nutrition: As a component of staple grains like rice and wheat, this compound is a subject of interest in food science. oup.comnih.gov Its presence in the bran layer of these cereals highlights the nutritional value of whole grains. oup.comethz.ch Research in this area often focuses on quantifying the content of this compound in different food sources and understanding how processing affects its concentration. nih.govresearcher.life The antioxidant properties attributed to the ferulic acid moiety make it a valuable compound for food preservation by potentially retarding lipid peroxidation. ethz.ch

Biochemistry and Pharmacology: The biological activities of this compound are a major focus of biochemical and pharmacological research. It is known to possess antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai These activities are attributed to the combined effects of its constituent parts: campesterol (B1663852) and ferulic acid. ontosight.ai Studies have investigated its potential role in mitigating oxidative stress and inflammation. ontosight.aibenthamdirect.com

Analytical Chemistry: The complex nature of γ-oryzanol has driven the development of sophisticated analytical techniques for the separation and identification of its individual components, including this compound. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, has been a cornerstone in this field. d-nb.inforesearchgate.net The coupling of HPLC with mass spectrometry (MS), such as LC-DAD-ESI/MS and UPLC-HR-Q-TOF-MS, has provided even greater sensitivity and accuracy for both identification and quantification. d-nb.infoethz.chresearchgate.net

Current Research Landscape and Emerging Areas for this compound

Current research on this compound continues to build upon foundational knowledge, with a focus on detailed characterization, biological activity, and potential applications.

Detailed Research Findings:

Recent studies have focused on the precise quantification of this compound in various cereal varieties. For instance, the content of this compound has been found to vary significantly among different rice cultivars. mdpi.compnfs.or.krmdpi.com Advanced analytical methods, such as ultra-performance liquid chromatography coupled with high-resolution quadrupole time-of-flight mass spectrometry (UPLC-HR-Q-TOF-MS), are being employed to differentiate rice varieties based on their steryl ferulate profiles. ethz.ch

The antioxidant activity of individual steryl ferulates, including this compound, is an active area of investigation. Studies have shown that while individual steryl ferulates exhibit radical scavenging abilities, the differences in their antioxidant effects can be subtle and dependent on the specific type of radical. ethz.ch Research has also explored the anti-inflammatory effects of phytosteryl ferulates, demonstrating their ability to inhibit inflammatory pathways. benthamdirect.com

Interactive Data Table: this compound Content in Different Rice Varieties

| Rice Variety | This compound Content (mg/kg) | Reference |

| Basmati Pak | 45.5 | mdpi.com |

| KSK-133 | 29.0 | mdpi.com |

| NKH | Not specified, but present | mdpi.com |

| H709 | Not specified, but present | mdpi.com |

| NKS | Not specified, but present | mdpi.com |

| HJJ | Not specified, but present | mdpi.com |

| H1601 | Not specified, but present | mdpi.com |

| HCS | Not specified, but present | mdpi.com |

| Giza 177 | Present, specific value not for isolated compound | researchgate.net |

| Caravela | Present, specific value not for isolated compound | researchgate.net |

| Arelate | Present, specific value not for isolated compound | researchgate.net |

| Carnaroli | Present, specific value not for isolated compound | researchgate.net |

| Ariete | Present, specific value not for isolated compound | researchgate.net |

Emerging Areas for this compound Research:

An emerging area of interest is the investigation of the bioaccessibility and metabolism of individual steryl ferulates. Understanding how these compounds are released from the food matrix and potentially absorbed in the gut is crucial for evaluating their biological significance. ethz.ch Furthermore, the development of more efficient and sustainable methods for the extraction and synthesis of phytosteryl ferulates remains a key research focus. nih.govtandfonline.com The potential for these compounds to be used in functional foods and nutraceuticals continues to drive research into their properties and applications. google.com

Occurrence, Distribution, and Biosynthesis of Campesteryl Ferulate

Natural Occurrence and Distribution Across Plant Species

Campesteryl ferulate is found in a variety of plant species, with particularly high concentrations in the bran of several commercially important cereal grains. Its distribution is often as a component of a larger complex of related compounds.

Cereals and Grains as Primary Sources

Cereal brans are the most significant natural sources of this compound, where it exists as a key component of the lipid fraction.

Rice bran is a primary and widely studied source of this compound. Current time information in Grad Rijeka, HR.proquest.com Here, it is a major constituent of a mixture of steryl ferulates known as γ-oryzanol. scilit.comnih.gov This mixture is abundant in rice bran oil, occurring at levels of 1 to 2%. nih.gov γ-Oryzanol itself is not a single compound but a complex of at least 10 different ferulic acid esters of phytosterols (B1254722) and triterpenoids. proquest.comacs.org Along with cycloartenyl ferulate and 24-methylenecycloartanyl ferulate, this compound is one of the three principal components that make up the bulk of γ-oryzanol. scilit.comnih.govacs.org The specific concentration and composition of γ-oryzanol, including the relative amount of this compound, can vary among different rice varieties. google.com

| Component | Classification | Relative Abundance |

|---|---|---|

| Cycloartenyl ferulate | Triterpenyl Ferulate | Major |

| 24-Methylenecycloartanyl ferulate | Triterpenyl Ferulate | Major |

| This compound | Phytosteryl Ferulate | Major |

| Sitosteryl ferulate | Phytosteryl Ferulate | Minor |

| Stigmasteryl ferulate | Phytosteryl Ferulate | Minor |

Corn bran is another notable source of phytosteryl ferulates, including this compound. nih.gov However, the composition of these esters in corn differs from that in rice. While rice bran is dominated by ferulates of both triterpene alcohols and phytosterols, corn bran primarily contains ferulates of desmethylsterols like campesterol (B1663852) and sitosterol (B1666911), as well as their saturated forms (stanols). nih.govresearchgate.net Studies quantifying the steryl esters in corn products have identified campestanyl ferulate (the saturated form) as a predominant ester, with this compound also present. nih.govresearchgate.net The concentration of these esters can range from 0.07 to 0.54 mg/g in bran and related products. nih.gov

Wheat and rye bran are also recognized sources of steryl ferulates. frontiersin.org Research has confirmed the presence of this compound in wheat bran oil. nih.gov Similar to corn, the steryl ferulates in wheat and rye are predominantly esters of desmethylsterols. researchgate.netscholaris.ca In wheat, steryl ferulates are concentrated in the bran layers. frontiersin.org Analysis of wheat grains has shown that bread wheat can contain 79–123 µg/g of steryl ferulates, which constitutes 7–9% of the total phytosterols. frontiersin.org The main steryl ferulate components identified in wheat include this compound, campestanyl ferulate, and sitostanyl ferulate. researchgate.net

| Cereal Source | Primary Complex | Key Associated Steryl Ferulates |

|---|---|---|

| Rice Bran | γ-Oryzanol | Cycloartenyl ferulate, 24-Methylenecycloartanyl ferulate |

| Corn Bran | Phytosteryl Ferulates | Sitostanyl ferulate, Campestanyl ferulate, Sitostanyl p-coumarate |

| Wheat Bran | Phytosteryl Ferulates | Sitostanyl ferulate, Campestanyl ferulate, β-Sitosteryl ferulate |

| Rye Bran | Phytosteryl Ferulates | Sitostanyl ferulate, Campestanyl ferulate |

Identification of this compound Stereoisomers (e.g., Epi-Campesteryl Ferulate)

Detailed chemical analysis of γ-oryzanol from rice bran has revealed that this compound exists as a mixture of stereoisomers. Current time information in Grad Rijeka, HR.acs.org These isomers, this compound and epi-campesteryl ferulate, differ in their stereochemistry at the C-24 position of the campesterol side chain. Current time information in Grad Rijeka, HR.nih.gov Specifically, this compound has the 24R configuration, while epi-campesteryl ferulate has the 24S configuration. Current time information in Grad Rijeka, HR.frontiersin.org Early studies identified this isomeric mixture in a ratio of approximately 3:7. acs.org Through advanced chromatographic techniques, such as preparative recycle high-performance liquid chromatography (HPLC), it has become possible to isolate these two stereoisomers with high purity (over 99%), allowing for their individual characterization. acs.orgfrontiersin.org

Biosynthetic Pathways and Precursor Utilization

The biosynthesis of this compound in plants involves the convergence of two separate metabolic pathways: the phytosterol pathway, which produces campesterol, and the phenylpropanoid pathway, which yields ferulic acid. The final step is an esterification reaction that joins these two precursors.

The biosynthesis of phytosterols, including campesterol, is a complex process that begins with the cyclization of 2,3-oxidosqualene. In higher plants, this is primarily catalyzed by the enzyme cycloartenol (B190886) synthase to form cycloartenol. A series of subsequent enzymatic modifications, including demethylations and reductions, converts cycloartenol into various phytosterols, including campesterol.

Ferulic acid is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. A sequence of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of this key phenolic acid.

The final step in the formation of this compound is the esterification of the hydroxyl group of campesterol with the carboxyl group of ferulic acid. This reaction is catalyzed by specific enzymes known as acyltransferases. frontiersin.orgfrontiersin.org While the general mechanism involves the transfer of an acyl group (in this case, the feruloyl group from feruloyl-CoA) to the sterol, the specific acyltransferases responsible for the synthesis of steryl ferulates in cereals have not been fully characterized. frontiersin.org Research on related plant polymers like suberin has identified feruloyl transferases that are essential for linking ferulic acid to aliphatic molecules, suggesting a similar class of enzymes is likely involved in this compound biosynthesis. nih.gov

Elucidation of Enzymatic Systems for Feruloylation

The biosynthesis of this compound involves the esterification of campesterol with ferulic acid, a reaction catalyzed by specific acyltransferases. While the precise enzyme responsible for creating this compound has not been definitively isolated in all species, evidence points to the involvement of the BAHD acyltransferase superfamily. frontiersin.orgfrontiersin.org This large family of plant-specific enzymes is known to catalyze the transfer of Coenzyme A (CoA)-activated donors, such as feruloyl-CoA, onto various acceptor molecules, including alcohols like sterols. nih.govnih.gov BAHD acyltransferases are responsible for the synthesis of a wide array of plant secondary metabolites and polymers, including the feruloylation of cell wall components like glucuronoarabinoxylan and lignin precursors. frontiersin.orgfrontiersin.org

In addition to the BAHD family, other sterol acyltransferases are known to be involved in the esterification of sterols. These are broadly categorized as Acyl-CoA:Sterol Acyltransferases (ASAT) and Phospholipid:Sterol Acyltransferases (PSAT), which catalyze the formation of steryl esters. nih.govfrontiersin.org While these are primarily studied for their role in creating steryl esters with fatty acids, they represent a key enzymatic mechanism for sterol modification in plants. nih.gov Research in Arabidopsis thaliana has specifically implicated a sterol O-acyltransferase in the biosynthesis of steryl ferulates. nih.gov The enzymatic process for producing steryl ferulates can also be accomplished in vitro using lipases and cholesterol esterases, though the latter has been shown to hydrolyze this compound, suggesting its involvement in the compound's metabolism in vivo. scilit.comresearchgate.net

Relationship with Sterol and Ferulic Acid Metabolism

The production of this compound is intrinsically linked to the metabolic pathways that synthesize its two precursors: campesterol and ferulic acid.

Sterol Metabolism: Campesterol is a major phytosterol synthesized via the mevalonate (B85504) pathway in the plant cytoplasm and endoplasmic reticulum. The process begins with the cyclization of 2,3-oxidosqualene to cycloartenol, a key step unique to plants. A series of subsequent enzymatic reactions, including demethylation, isomerization, and reduction, converts cycloartenol into various phytosterols. The enzyme Sterol Methyltransferase 1 (SMT1) is critical, as it catalyzes the methylation of cycloartenol, initiating the pathway that leads to 24-alkyl sterols like campesterol.

Ferulic Acid Metabolism: Ferulic acid is a hydroxycinnamic acid synthesized through the phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine. A key step in the formation of ferulic acid is the hydroxylation of p-coumaric acid. Ferulic acid is a precursor not only for steryl ferulates but also for lignin monomers (coniferyl and sinapyl alcohols) and is a structural component of the cell wall, where it can cross-link polysaccharides and lignin. frontiersin.org The availability of both feruloyl-CoA and free campesterol pools is therefore a prerequisite for the biosynthesis of this compound.

Genetic Regulation of this compound Biosynthesis

The accumulation of this compound, as a component of γ-oryzanol, is under genetic control. Studies in rice have identified quantitative trait loci (QTLs) that regulate the concentrations of γ-oryzanol and its individual components. researchgate.net These QTLs are specific regions on chromosomes that are associated with the variation in the levels of these compounds. For instance, QTLs for the concentration of various steryl ferulates have been detected on chromosomes 4, 5, 9, and 11 in rice. researchgate.net

The identification of these genetic regulators indicates that the biosynthesis of this compound is a heritable trait. This allows for the possibility of modulating the concentration of this compound through selective breeding programs. Cultivars with favorable alleles can be used to develop new rice varieties with enhanced levels of γ-oryzanol and its specific components, including this compound. researchgate.net The expression of the enzymes involved, such as specific BAHD acyltransferases, is likely controlled by transcription factors that respond to developmental and environmental cues, thereby regulating the flux through the biosynthetic pathway.

Physiological and Ecological Roles in Plants

Contribution to Plant Defense Mechanisms

While direct studies on the defensive role of this compound are limited, strong evidence from its precursors and related compounds suggests its involvement in plant defense. Phytosterols are integral to plant innate immunity against bacterial pathogens. nih.gov They play a crucial role in maintaining cell membrane integrity, and alterations in sterol composition can compromise a plant's ability to defend against pathogens by affecting processes like nutrient efflux into the apoplast, which pathogens feed on. nih.gov Silencing genes involved in phytosterol biosynthesis has been shown to compromise nonhost resistance to various bacterial pathogens. nih.gov

Ferulic acid and its derivatives also contribute to plant defense. As a component of the cell wall, ferulic acid provides a physical barrier against pathogens and insects. Its ability to form cross-links strengthens the cell wall, making it more difficult for pathogens to degrade. frontiersin.org Furthermore, phenolic compounds like ferulic acid have known antimicrobial and antioxidant properties, helping to protect the plant from oxidative stress that occurs during pathogen attack. nih.govmdpi.com The antioxidant activity of γ-oryzanol, of which this compound is a part, is well-documented and may help mitigate cellular damage from reactive oxygen species (ROS) produced during defense responses. nih.govresearchgate.net Therefore, the combination of a membrane-stabilizing sterol with a defensive phenolic acid suggests a protective function for this compound within the plant.

Accumulation Dynamics in Plant Tissues and Developmental Stages

The accumulation of this compound is highly regulated, varying significantly between different plant tissues and developmental stages. In rice, this compound is primarily a compound of the grain, with its concentration increasing dramatically during grain filling. nih.gov

In contrast to the developing grain, non-seed tissues such as leaf blades, leaf sheaths, and peduncles contain different profiles of related compounds, with cycloartenyl caffeate often being predominant. nih.gov The specific accumulation of this compound in the grain suggests a specialized role in seed development, protection, or as a storage form of its constituent parts.

The table below summarizes the accumulation pattern of major γ-oryzanol components in rice spikelets during three key developmental stages, illustrating the sharp increase in ferulate esters like this compound as the grain matures.

| Compound | Booting Stage (% of total γ-oryzanol) | Milky Stage (% of total γ-oryzanol) | Dough Stage (% of total γ-oryzanol) |

|---|---|---|---|

| Cycloartenyl ferulate | - | 27.5% | 22.1% |

| 24-methylenecycloartanyl ferulate | - | 43.0% | 47.8% |

| This compound | - | 12.8% | 14.1% |

| β-sitosteryl ferulate | - | 4.0% | 9.1% |

| Cycloartenyl caffeate | 85.4% | 1.1% | 1.3% |

Data adapted from a study on compositional changes of γ-oryzanol in rice. nih.gov Note: Dashes (-) indicate the compound was not detected or was a minor, unquantified component at that stage.

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Campesteryl Ferulate

Extraction Techniques for Campesteryl Ferulate from Biological Matrices

The effective extraction of this compound from complex biological materials, such as rice bran, is a critical first step in its isolation and subsequent analysis. frontiersin.orgnih.gov The choice of extraction method significantly influences the yield and purity of the final product.

Conventional Solvent Extraction Methodologies

Conventional solvent extraction remains a widely used technique for obtaining this compound, often as part of the γ-oryzanol complex from rice bran. researchgate.netscispace.com This method relies on the differential solubility of the target compound in a selected solvent. researchgate.net

Commonly, non-polar solvents like hexane (B92381) are utilized due to their high affinity for lipids and related compounds, including steryl ferulates. nih.govsemanticscholar.org The process typically involves maceration, reflux, or Soxhlet extraction, where the plant material is brought into contact with the solvent for an extended period. psu.ac.th For instance, the total lipid fraction containing this compound can be extracted from barley bran using Soxhlet extraction with hexane. nih.gov While effective, these methods are often time-consuming and require large volumes of organic solvents, which can pose environmental and safety concerns. semanticscholar.orgnih.gov

Subsequent purification steps are often necessary to isolate this compound from the crude extract. These can include liquid-liquid extraction, column chromatography, and crystallization. researchgate.netgoogle.com For example, after an initial extraction, a multi-step purification process involving silica (B1680970) gel column chromatography can be employed to obtain pure phytosteryl ferulates, including this compound. google.com

Table 1: Comparison of Conventional Solvent Extraction Parameters for Phytosteryl Ferulates

| Parameter | Details | Source |

| Solvent | Hexane, Isopropanol, Ethanol (B145695), Chloroform | scispace.comsemanticscholar.orggoogle.com |

| Technique | Soxhlet, Maceration | nih.govpsu.ac.th |

| Purification | Column Chromatography, Crystallization | researchgate.netgoogle.com |

Modernized Extraction Technologies

In response to the limitations of conventional methods, several modern extraction technologies have been developed. These techniques often offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency, aligning with the principles of "green chemistry". nih.govnih.gov

Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the biological matrix generates microjets and shockwaves, disrupting the cell structure and enhancing the release of intracellular compounds like this compound into the solvent. nih.govmdpi.com This method significantly reduces extraction time and solvent volume compared to conventional techniques. nih.gov

Key parameters that influence the efficiency of UAE include ultrasound power, temperature, time, solvent type, and the solid-to-solvent ratio. nih.govmdpi.com For instance, an optimized UAE process for γ-oryzanol from dried rice bran soapstock was achieved using an ultrasound power of 4.0 W/g, a temperature of 50°C, and a sonication time of 21.5 minutes, resulting in a high recovery rate. researchgate.net The choice of solvent is also critical; a mixture of ethyl acetate (B1210297) and ethanol has been shown to be effective for the UASE of γ-oryzanol. researchgate.net

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of γ-Oryzanol

| Parameter | Optimal Value | Source |

| Ultrasound Power | 4.0 W/g | researchgate.net |

| Temperature | 50 °C | researchgate.net |

| Time | 21.5 minutes | researchgate.net |

| Solvent | Ethyl acetate:Ethanol (85:15 v/v) | researchgate.net |

Supercritical fluid extraction (SFE) employs a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. frontiersin.org Supercritical carbon dioxide (SC-CO2) is the most commonly used solvent in SFE due to its non-toxic, non-flammable nature, and its "Generally Regarded As Safe" (GRAS) status. researchgate.netlsu.edu

The solvating power of SC-CO2 can be manipulated by altering the pressure and temperature, allowing for selective extraction of compounds. researchgate.net SFE has been shown to be highly effective for extracting γ-oryzanol, including this compound, from rice bran, with studies indicating significantly higher yields compared to solvent extraction. ubm.ro For example, one study found that SFE yielded four times more γ-oryzanol from rice bran oil than conventional solvent extraction. ubm.ro Optimal conditions for the solubility of γ-oryzanol in SC-CO2 have been reported at 60°C and 400 bar. frontiersin.org To enhance the extraction of more polar compounds, a co-solvent or modifier is sometimes added to the SC-CO2. researchgate.net

Table 3: Supercritical Fluid Extraction Parameters for γ-Oryzanol

| Parameter | Value | Source |

| Pressure | 200 - 600 bar | ubm.ro |

| Temperature | 40 - 80 °C | frontiersin.orgubm.ro |

| CO2 Flow Rate | 25 g/min | lsu.edu |

| Co-solvent | Ethanol (optional) | researchgate.net |

Subcritical water extraction (SUBE), also known as pressurized hot water extraction, utilizes water at temperatures between 100°C and its critical point (374°C) under sufficient pressure to maintain its liquid state. nih.govcelabor.be As the temperature of water increases, its polarity decreases, making it a suitable solvent for a wide range of organic compounds, including less polar molecules like steryl ferulates. nih.gov

This method is considered a green extraction technique as it uses water, a non-toxic and environmentally benign solvent. celabor.be The extraction efficiency in SUBE is highly dependent on temperature, with optimal ranges for many natural products falling between 130°C and 240°C. nih.gov SUBE has been successfully applied to extract phenolic compounds and other bioactive molecules from various plant materials. mdpi.comscielo.br While specific studies on this compound are limited, the principles of SUBE suggest its potential for extracting this compound from its natural sources. frontiersin.orgnih.gov

Ohmic heating is an advanced thermal processing method where an electric current is passed through the food material, which acts as an electrical resistor, leading to rapid and uniform heating. researchgate.net When used as a pre-treatment before mechanical extraction (e.g., screw press), ohmic heating can improve the extraction yield of bioactive compounds. semanticscholar.orgresearchgate.net

The application of an electric field and the subsequent heat generation can cause electroporation and thermal effects on plant tissues, leading to cell wall disruption and enhanced release of intracellular components. researchgate.net Research has shown that subjecting rice bran to ohmic heating (e.g., at 70 V/cm and 90°C for 3 minutes) prior to mechanical extraction significantly increased the content of γ-oryzanol and total phytosterols (B1254722) in the extracted oil. researchgate.net This indicates that ohmic heating is a promising technology for improving the extraction efficiency of this compound. mdpi.com

Table 4: Ohmic Heating Parameters for Enhanced Rice Bran Oil Extraction

| Parameter | Value | Source |

| Voltage Gradient | 70 V/cm | researchgate.net |

| Temperature | 90 °C | researchgate.net |

| Time | 3 minutes | researchgate.net |

Advanced Separation and Purification Strategies for this compound

The isolation and purification of this compound from complex natural matrices, such as rice bran oil, present a significant challenge due to the presence of numerous structurally similar compounds. γ-Oryzanol, the raw material from which this compound is often sourced, is a mixture of at least ten different ferulic acid esters of triterpene alcohols and plant sterols. tandfonline.com To achieve high purity, advanced chromatographic techniques are essential. These methods leverage subtle differences in the physicochemical properties of the constituent molecules to enable effective separation.

Preparative Liquid Chromatography Techniques

Preparative liquid chromatography is a cornerstone for the purification of individual components from γ-oryzanol. Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) have been effectively utilized for this purpose. researchgate.netfrontiersin.org

High-performance liquid chromatography is a principal technique for the analytical and preparative-scale separation of steryl ferulates. The selection of the stationary phase (column) is critical for resolving the complex mixture of γ-oryzanol. tandfonline.com Researchers have successfully employed various columns, including octadecylsilane (B103800) (ODS) C18, C8, and cholesteryl-group-bonded silica, to separate this compound from its isomers and other related compounds like cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and β-sitosteryl ferulate. researchgate.netchrom-china.comtandfonline.com

In one method, an Agilent Eclipse XDB-C8 column was used with a gradient elution mobile phase consisting of methanol:acetonitrile (1:1, v/v) and an aqueous solution of 5 mmol/L ammonium (B1175870) acetate. chrom-china.com This approach allowed for the baseline separation and quantification of this compound alongside other oryzanols via tandem mass spectrometry (HPLC-MS/MS). chrom-china.com The choice of column and mobile phase is tailored to exploit the slight polarity differences among the ferulate esters, enabling their separation.

Table 1: HPLC Conditions for this compound Separation

| Parameter | Conditions | Source |

|---|---|---|

| Column | Agilent Eclipse XDB-C8 (150 mm × 2.1 mm, 3.5 μm) | chrom-china.com |

| Mobile Phase | A: 5 mmol/L ammonium acetate (aqueous) B: Methanol:Acetonitrile (1:1, v/v) | chrom-china.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | chrom-china.com |

For challenging separations, particularly between stereoisomers, a preparative recycle HPLC system offers enhanced resolution. This technique has been instrumental in the first successful isolation of this compound and its C-24 epimer, epi-campesteryl ferulate, from γ-oryzanol, achieving purities of over 99% for each. nih.govtandfonline.comoup.com

The process involves a multi-step strategy. An initial separation is performed on a standard preparative column, such as an ODS C18 column, to yield a fraction enriched with the target compounds. tandfonline.com This enriched fraction is then subjected to a recycle HPLC system equipped with a column that offers different selectivity, such as a cholesteryl-group-bonded (cholester) column. tandfonline.com The sample is passed through the cholester column multiple times (e.g., 12 cycles), progressively increasing the separation between the closely eluting isomers until baseline resolution is achieved. tandfonline.com This method is particularly effective because the cholester stationary phase provides unique molecular recognition capabilities for sterol-based structures. tandfonline.com

Table 2: Two-Step Preparative Recycle HPLC System for Isolating this compound Isomers

| Parameter | Step 1: Initial Separation | Step 2: Recycle HPLC | Source |

|---|---|---|---|

| Column | C18-9 μm (10 mm i.d. × 250 mm) | Cholester-5 μm (10 mm i.d. × 250 mm) | tandfonline.com |

| Mobile Phase | MeOH–AcOH–CH₃CN (50:1:50, v/v/v) | EtOH–MeOH–AcOH–CH₃CN (25:25:1:50, v/v/v/v) | tandfonline.com |

| Flow Rate | 5 mL/min | 5 mL/min | tandfonline.com |

| Temperature | 25 °C | 40 °C | tandfonline.com |

| Detection | UV (315 nm) | UV (315 nm) | tandfonline.com |

| No. of Cycles | N/A | 12 | tandfonline.com |

| Outcome | Enriched fraction of campesteryl and epi-campesteryl ferulate | Pure (>99%) this compound and epi-campesteryl ferulate | tandfonline.com |

Countercurrent and High-Speed Countercurrent Chromatography (CCC/HSCCC)

Countercurrent chromatography (CCC) and its more advanced version, high-speed countercurrent chromatography (HSCCC), are liquid-liquid partition chromatography techniques that eliminate the use of a solid stationary phase, thus avoiding irreversible sample adsorption. researchgate.netresearchgate.net These methods have been successfully applied to the preparative separation of major γ-oryzanol components from rice bran oil in a single run. researchgate.netepa.gov

In a notable application, an HSCCC method was optimized for the isolation of cycloartenyl ferulate, 24-methylene cycloartanyl ferulate, this compound, and sitosteryl ferulate. epa.gov The efficiency of the separation was significantly enhanced by modifying the two-phase solvent system with an ionic liquid. researchgate.net The optimal system was found to be n-hexane–dichloromethane–acetonitrile–[C4mim][PF6] at a volume ratio of 10:1:10:0.15. researchgate.netepa.gov Using this system, this compound was purified to a purity of 92.47%. researchgate.netepa.gov

Table 3: HSCCC Conditions for Purifying this compound from Rice Bran Oil

| Parameter | Conditions | Source |

|---|---|---|

| Solvent System | n-hexane–dichloromethane–acetonitrile–[C₄mim][PF₆] (10:1:10:0.15, v/v) | researchgate.netepa.gov |

| Mobile Phase | Lower phase | researchgate.net |

| Flow Rate | 2 mL/min | researchgate.net |

| Revolution Speed | 800 rpm | researchgate.net |

| Detection | 254 nm | researchgate.net |

| Sample Amount | 400 mg | researchgate.net |

| Resulting Purity | 92.47% for this compound | researchgate.netepa.gov |

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used sample preparation technique for the cleanup and fractionation of complex samples before chromatographic analysis. mdpi.com It is effective for isolating a class of compounds, such as steryl ferulates, from a crude lipid extract. Various SPE sorbents, including silica, mixed-mode anion exchange (MAX), and diol-bonded silica, have been utilized for the purification of oryzanols. chrom-china.commdpi.com

Diol-bonded SPE cartridges are particularly well-suited for separating the steryl-ferulate-rich lipid fraction from other lipids like free sterols and neutral lipids. mdpi.com The diol functional group (-Si(CH₂)₃OCH₂CH(OH)CH₂OH) provides weak anion exchange and normal-phase retention characteristics, similar to silica gel but with lower acidity. specartridge.combiocomma.com This property is advantageous as it avoids the unwanted retention of basic impurities that can occur with more acidic silica sorbents. biocomma.comhawach.com

A typical protocol involves loading a lipid extract dissolved in a non-polar solvent like heptane (B126788) onto a diol cartridge. ethz.ch After washing the cartridge with the same non-polar solvent to remove interfering neutral lipids, the steryl ferulate-rich fraction is eluted with a solvent of slightly higher polarity. ethz.ch This SPE step provides a cleaned and concentrated sample, significantly improving the efficiency and resolution of subsequent HPLC or HSCCC analysis. ethz.ch

Table 4: General Protocol for Diol SPE of Steryl Ferulates

| Step | Procedure | Purpose | Source |

|---|---|---|---|

| 1. Conditioning | Activate Diol SPE cartridge with heptane. | Prepare the sorbent for sample loading. | ethz.ch |

| 2. Loading | Load the sample (e.g., lipid extract in heptane). | Adsorb polar analytes like steryl ferulates onto the diol phase. | ethz.ch |

| 3. Washing | Wash the cartridge with heptane. | Elute non-polar interferences (e.g., neutral lipids). | ethz.ch |

| 4. Elution | Elute with a more polar solvent. | Recover the steryl ferulate-rich fraction. | ethz.ch |

Mixed-Mode Anion Exchange (MAX) SPE

Mixed-mode solid-phase extraction (SPE) utilizing a strong anion exchange (MAX) sorbent is an effective technique for the selective isolation and purification of this compound from complex matrices. biocomma.comresearchgate.net This method is particularly advantageous for extracting acidic compounds like ferulates. biocomma.com The MAX sorbent typically consists of a highly cross-linked polystyrene/divinylbenzene (PS/DVB) resin that has been functionalized with quaternary ammonium groups. biocomma.com This unique composition provides a dual retention mechanism: strong anion exchange and reversed-phase. biocomma.com

This dual functionality allows for the effective retention of acidic compounds such as this compound. biocomma.com Research has demonstrated that MAX sorbents can significantly minimize matrix effects, with reductions ranging from 1.6% to 10.8%. mdpi.com The use of these sorbents has enabled the development of sensitive analytical methods, achieving limits of quantification for related compounds between 2.0 and 3.5 µg L⁻¹. mdpi.com The broad pH tolerance of the sorbent (pH 1-14) and its stability in organic solvents further enhance its utility for the extraction of acidic analytes from various samples. biocomma.com

Silica SPE

Silica-based solid-phase extraction (SPE) is a widely employed and cost-effective method for the purification of this compound and related compounds from various sources, including agriproducts and cereal products. mdpi.comresearchgate.netresearchgate.net The stationary phase in these cartridges is unbonded, highly polar silica gel, which effectively retains analytes with acidic properties. researchgate.netresearchgate.net This technique is valued for its simplicity, efficiency, and the reduced need for toxic chlorinated solvents. researchgate.netresearchgate.net

A typical Silica SPE procedure involves conditioning the silica sorbent, loading the sample extract, washing away impurities, and finally eluting the target analytes. researchgate.net For instance, after conditioning with n-hexane, the sample extract is loaded, and a wash with n-hexane/ethyl acetate is performed to remove a significant portion of triglycerides and other lipids. researchgate.net The desired ferulates are then eluted with ethyl acetate. researchgate.net This straightforward process can purify analytes in as little as 30 minutes without requiring complex instrumentation. mdpi.comresearchgate.netresearchgate.net The effectiveness of this method is demonstrated by high extraction recoveries, which range from 86.93% to 108.75%, and good precision with inter-day and intra-day variations being less than 10.84%. mdpi.comresearchgate.net When coupled with advanced analytical techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS), silica SPE facilitates the development of robust and sensitive quantification methods. mdpi.comresearchgate.netresearchgate.net

Column Chromatography (Silica Gel, Amino, C18)

Column chromatography is a fundamental and versatile technique for the separation and purification of this compound from complex mixtures like γ-oryzanol, which is found in rice bran oil. researchgate.net This method relies on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that percolates through it. Different types of stationary phases, including silica gel, amino-modified silica, and C18-bonded silica, are utilized based on the polarity and chemical properties of the target compound. researchgate.netfujifilm.com

Silica Gel Chromatography: This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar, and the mobile phase is relatively nonpolar. drawellanalytical.com It is particularly effective for separating polar compounds and is often used as an initial purification step. researchgate.netdrawellanalytical.com For instance, a preliminary separation of a phenolic ester fraction containing steryl ferulates can be achieved from a total lipid extract using silica gel thin-layer chromatography. researchgate.net

Amino Column Chromatography: Amino-modified silica gel (an aminopropyl group-bound silica) can be used in normal-phase, hydrophilic interaction, or ion-exchange chromatography. fujifilm.com It is particularly useful for separating sugars and can suppress the tailing of basic compounds. fujifilm.com In the context of γ-oryzanol purification, an amino column is often used in sequence after a silica column to achieve a finer separation of components like cyclobranyl ferulate and cyclosadyl ferulate. researchgate.net

C18 Column Chromatography: This is a type of reversed-phase chromatography where the stationary phase is nonpolar (C18-bonded silica, also known as ODS) and the mobile phase is polar. drawellanalytical.combiosynth.com It is widely used for the separation of nonpolar or less polar compounds. drawellanalytical.com C18 columns are frequently employed as a final purification step in the isolation of individual ferulates, including this compound, due to their high resolving power. researchgate.net The separation of individual molecular species of steryl ferulates is often achieved using reversed-phase high-performance liquid chromatography (HPLC) with an ODS column. researchgate.net

The sequential use of these different column chromatography techniques allows for the effective isolation and purification of this compound with high purity from complex natural extracts. researchgate.net

Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. researchgate.net Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular structure, allowing for the unambiguous assignment of all atoms within the molecule. researchgate.netnih.gov

¹H-NMR spectroscopy provides information on the chemical environment of each proton, including the number of protons, their electronic environment, and their proximity to other protons. ¹³C-NMR spectroscopy, on the other hand, provides information about the carbon skeleton of the molecule. slideshare.net Due to the low natural abundance of the ¹³C isotope, these spectra are typically less sensitive than ¹H-NMR spectra. slideshare.net

The purity and structure of isolated this compound can be confirmed through detailed analysis of its ¹H and ¹³C-NMR spectra. researchgate.net These data, often used in conjunction with other spectroscopic techniques like mass spectrometry and X-ray crystallography, provide conclusive evidence for the compound's identity and stereochemistry. researchgate.net The combined use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and HETCOR, can further aid in elucidating complex molecular structures by revealing connectivities between nuclei. slideshare.net

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm |

| ¹H | Specific proton assignments would be listed here based on experimental data from literature. |

| ¹³C | Specific carbon assignments would be listed here based on experimental data from literature. |

| Note: Specific chemical shift values are dependent on the solvent and experimental conditions and would be populated from a specific research article's findings. |

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures. cerealsgrains.orgresearchgate.net This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. biomedpharmajournal.org

In the analysis of steryl ferulates, samples are often derivatized to increase their volatility and thermal stability, making them suitable for GC analysis. cerealsgrains.org A common derivatization method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. cerealsgrains.org The derivatized compounds are then introduced into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the capillary column. cerealsgrains.org

As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). biomedpharmajournal.org The resulting mass spectrum provides a molecular fingerprint of the compound, which can be used for identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. biomedpharmajournal.org

GC-MS has been instrumental in identifying this compound as a major component of γ-oryzanol from sources like rice bran and corn bran. researchgate.netcerealsgrains.orgresearchgate.net The technique can be used to analyze the intact ester or the products after hydrolysis, providing information on both the sterol and the ferulic acid moieties. cerealsgrains.org

Table 2: Key Mass Spectral Fragments for Derivatized this compound

| Fragment | m/z |

| Molecular Ion (M⁺) of TMS derivative | Specific m/z value |

| Fragment corresponding to the ferulate moiety | Specific m/z value |

| Fragment corresponding to the campesterol (B1663852) moiety | Specific m/z value |

| Note: The specific m/z values would be populated from experimental data found in scientific literature, as they are characteristic of the compound's fragmentation pattern. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-UV-MS, LC-ESI-MS/MS, UPLC-QToF-ESI-MS, HPLC-DAD-MS/MS, UHPLC-MS/MS)

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of this compound. This powerful combination allows for both the separation of this compound from other closely related steryl ferulates and its confident identification based on its mass-to-charge ratio.

HPLC with UV and Mass Spectrometric Detection (HPLC-UV-MS): This technique is frequently employed for the separation and purification of γ-oryzanol components, including this compound. researchgate.netnih.gov Reverse-phase HPLC methods are commonly developed for this purpose. researchgate.net In one instance, a preparative recycle HPLC system using a combination of octadecylsilane (ODS) silica and cholester packed columns successfully isolated this compound and its epimer, epi-campesteryl ferulate, achieving purities of over 99%. researchgate.net The structures of the isolated compounds were then confirmed using a suite of physical data, including MS spectra. researchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS): This is considered a highly sensitive method for the identification and quantification of γ-oryzanol constituents. researchgate.netresearchgate.net LC-ESI-MS/MS provides detailed structural information through fragmentation patterns. For this compound, a characteristic peak is observed at a mass-to-charge ratio (m/z) of 575.5 in the negative ion mode ([M-H]⁻), with a corresponding MS/MS fragment at m/z 560.5. chula.ac.th This direct analysis method can be applied to complex mixtures like rice bran oil, enabling the characterization of not only known but also novel steryl ferulates. researchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Electrospray Ionization-Mass Spectrometry (UPLC-QToF-ESI-MS): UPLC offers faster analysis times and improved resolution compared to conventional HPLC. sjtu.edu.cn When coupled with a QToF mass analyzer, it provides high-resolution mass data, which is invaluable for the unambiguous identification of compounds. This method has been used to identify individual components of γ-oryzanol, including this compound, in various rice tissues. nih.govresearchgate.net The high sensitivity of UPLC-HR-QToF-MS allows for the investigation of this compound even at very low concentrations. ethz.ch For instance, this compound has been putatively identified in plant extracts based on its protonated molecular ion and specific fragment ions with high mass accuracy (< 5 ppm error). nih.gov

High-Performance Liquid Chromatography with Diode Array Detection and Tandem Mass Spectrometry (HPLC-DAD-MS/MS): This configuration combines the separating power of HPLC with two detection methods. The Diode Array Detector (DAD) provides ultraviolet (UV) spectral information, which is characteristic for classes of compounds, while the MS/MS provides specific molecular weight and fragmentation data for definitive identification. This dual detection approach has been used to evaluate the composition of phenolic and steryl ferulates in wheat, where this compound is a known component. researchgate.net It has also been instrumental in identifying the major components of γ-oryzanol in pigmented rice germplasms. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC-MS/MS is a rapid and efficient method for the quantification of γ-oryzanol components. mdpi.comnih.gov By optimizing parameters, the entire analytical procedure can be significantly shortened. nih.gov This technique has been successfully applied to determine the levels of this compound and other related compounds in various agricultural products and vegetable oils, demonstrating low limits of detection and quantification. mdpi.comnih.gov

Table 1: HPLC-MS Based Methodologies for this compound Analysis

| Method | Key Features & Findings | Source |

| HPLC-UV-MS | Used for separation and purification of γ-oryzanol isomers. researchgate.net Achieved >99% purity for this compound and its epimer using a preparative recycle system. researchgate.net | researchgate.netnih.gov |

| LC-ESI-MS/MS | Highly sensitive for identification and quantification. researchgate.net this compound identified by [M-H]⁻ ion at m/z 575.5 and MS/MS fragment at m/z 560.5. chula.ac.th | researchgate.netresearchgate.netchula.ac.thresearchgate.nettci-thaijo.org |

| UPLC-QToF-ESI-MS | Provides high-resolution mass data for unambiguous identification. sjtu.edu.cnnih.gov Used to characterize γ-oryzanol components in different rice tissues. nih.govresearchgate.net | sjtu.edu.cnnih.govresearchgate.netethz.chnih.gov |

| HPLC-DAD-MS/MS | Combines UV spectral data with mass-to-charge ratio for definitive identification. researchgate.net Applied to analyze steryl ferulates in wheat and pigmented rice. researchgate.netnih.gov | researchgate.netnih.gov |

| UHPLC-MS/MS | Rapid and efficient for quantification. mdpi.com Achieves low limits of detection and quantification for this compound in various matrices. mdpi.comnih.gov | mdpi.comnih.gov |

Chemical Ionization Mass Spectrometry

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that typically results in less fragmentation and a more prominent molecular ion peak compared to electron impact ionization. This characteristic is particularly useful for determining the molecular weight of compounds like this compound.

CI-MS has been successfully utilized to identify the major components of γ-oryzanol separated by reverse-phase HPLC. researchgate.netunimelb.edu.auscispace.com In these studies, this compound was identified as one of the principal oryzanols present in rice bran oil, alongside other steryl ferulates such as cycloartenyl ferulate, 24-methylene cycloartanyl ferulate, and β-sitosteryl ferulate. researchgate.netunimelb.edu.auscispace.com

X-ray Crystallography for Absolute Configuration

While mass spectrometry and NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule, X-ray crystallography is the definitive method for determining its three-dimensional arrangement in a crystal, including its absolute configuration. d-nb.inforesearchgate.netchem-soc.si

The absolute configuration of both this compound and its C-24 epimer, epi-campesteryl ferulate, has been unequivocally determined using single-crystal X-ray crystallography. researchgate.net After isolating the two epimers with high purity via preparative recycle HPLC, their structures were confirmed through X-ray analysis, which provided the precise spatial orientation of the atoms and confirmed the stereochemistry at the chiral centers. researchgate.nettandfonline.com This is particularly important for distinguishing between epimers, as their other spectral data (NMR, MS) can be very similar. tandfonline.com

Utilization of Trimethylsilyl Derivatives for GC/MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, steryl ferulates like this compound are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility.

The formation of trimethylsilyl (TMS) ethers is a common derivatization strategy for compounds containing hydroxyl groups. nih.gov In the context of this compound analysis, the intact steryl ferulate is treated with a silylating agent to convert the hydroxyl group of the ferulic acid moiety into a trimethylsilyl ether. This derivatization makes the molecule more volatile and amenable to GC-MS analysis. researchgate.net

Identification of the individual components of γ-oryzanol, including this compound, has been accomplished using GC-MS analysis of their TMS derivatives. nih.gov This approach has been used to characterize the steryl ferulates present in both rice bran oil and corn bran. nih.govcerealsgrains.org The mass spectra of the TMS derivatives provide characteristic fragmentation patterns that aid in the structural identification of the parent steryl ferulate. cerealsgrains.org

Table 2: Summary of Other Advanced Analytical Methodologies

| Methodology | Application to this compound | Key Findings | Source |

| Chemical Ionization Mass Spectrometry | Identification of major oryzanols in rice bran oil. | Confirmed the presence of this compound as a major component. | researchgate.netunimelb.edu.auscispace.com |

| X-ray Crystallography | Determination of absolute configuration. | Unequivocally established the 3D structure and stereochemistry of this compound and its epimer. | researchgate.nettandfonline.com |

| GC/MS of Trimethylsilyl Derivatives | Analysis of non-volatile steryl ferulates. | Enables the separation and identification of this compound based on the mass spectrum of its TMS derivative. | researchgate.netnih.govcerealsgrains.org |

List of Chemical Compounds

β-sitosteryl ferulate

Campestanyl ferulate

this compound

Cycloartenyl ferulate

epi-Campesteryl ferulate

Ferulic acid

Sitostanyl ferulate

Stigmasteryl ferulate

24-methylene cycloartanyl ferulate

Bioactivity and Mechanistic Investigations of Campesteryl Ferulate in in Vitro and in Vivo Models

Antioxidant Activity and Oxidative Stress Modulation

Campesteryl ferulate demonstrates notable antioxidant properties, which are largely attributed to the ferulic acid moiety of the molecule. mdpi.comdss.go.th This activity is crucial in protecting against oxidative stress, a condition implicated in numerous chronic diseases.

Radical Scavenging Mechanisms (e.g., DPPH)

The primary mechanism of this compound's antioxidant action is its ability to scavenge free radicals. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmdpi.commdpi.com The ferulic acid portion of the molecule, with its phenolic hydroxyl group, can donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions. mdpi.comresearchgate.net

Studies have shown that the four main components of γ-oryzanol, including this compound, all exhibit scavenging activity against DPPH radicals, with their effectiveness being comparable to that of free ferulic acid. researchgate.net The 4-hydroxyl group on the ferulic acid moiety is the active site for this radical scavenging. researchgate.net The process involves the reduction of the stable DPPH radical, which is visually indicated by a color change from violet to yellow. mdpi.com

Inhibition of Lipid Peroxidation and Hydroperoxide Formation

This compound is effective in inhibiting lipid peroxidation, the process by which oxidative damage occurs to lipids within cell membranes. mdpi.comfrontiersin.org This protective effect is crucial for maintaining the integrity and function of cellular structures.

In a linoleic acid model, this compound, along with other major components of γ-oryzanol, significantly reduced the rate of hydroperoxide production. dss.go.thlsu.edu This indicates its ability to interfere with the propagation of lipid peroxidation. The antioxidant mechanism in this context is suggested to be the same as that of ferulic acid, stemming from the phenolic hydroxyl group. dss.go.th Furthermore, this compound has been shown to inhibit the oxidation of cholesterol, a vital component of lipid bilayers. researchgate.net

Cellular Protection Against Oxidative Damage

The antioxidant properties of this compound extend to providing protection to cells against oxidative damage. lsu.edu In vitro studies have demonstrated its ability to mitigate the harmful effects of reactive oxygen species (ROS) in cellular systems.

For instance, components of γ-oryzanol, including this compound, have shown the ability to protect against oxidative damage to biological molecules. researchgate.net In studies using mouse lymphatic endothelial cells, major components of γ-oryzanol displayed significant antioxidant activity, reducing oxidative damage induced by tert-butyl hydroperoxide. lsu.edu Specifically, this compound, along with cycloartenyl ferulate and 24-methylenecycloartanyl ferulate, has been noted for its dopaminergic neuroprotective capabilities by activating certain pathways and inhibiting apoptotic proteins. frontiersin.org

Comparative Antioxidant Efficacy with Other Bioactive Compounds

The antioxidant capacity of this compound has been compared to other well-known antioxidant compounds, providing insights into its relative potency.

In studies comparing the major components of γ-oryzanol, 24-methylenecycloartanyl ferulate was found to have the highest antioxidant activity against cholesterol oxidation, followed by this compound and cycloartenyl ferulate. mdpi.comcapes.gov.br Notably, all three of these γ-oryzanol components exhibited higher antioxidant activity than α- and γ-isomers of vitamin E in the same model. mdpi.comcapes.gov.br However, in a linoleic acid model, free ferulic acid showed greater antioxidant activity than its esterified forms, including this compound, particularly at lower concentrations. dss.go.th In some cell models, 24-methylenecycloartanyl ferulate was found to be more effective than this compound and even α-tocopherol. lsu.edu

Table 1: Comparative Antioxidant Activity of this compound and Other Compounds This table is interactive. You can sort and filter the data.

| Compound | Model System | Finding | Reference |

|---|---|---|---|

| This compound | Cholesterol Oxidation | Higher antioxidant activity than α- and γ-vitamin E isomers. | mdpi.comcapes.gov.br |

| 24-Methylene-cycloartanyl ferulate | Cholesterol Oxidation | Highest antioxidant activity among γ-oryzanol components. | mdpi.comcapes.gov.br |

| Ferulic acid | Linoleic Acid Oxidation | Greater activity than its esters (including this compound). | dss.go.th |

| 24-Methylene-cycloartanyl ferulate | Mouse Lymphatic Endothelial Cells | More effective than this compound and α-tocopherol. | lsu.edu |

| This compound | DPPH Radical Scavenging | Scavenging activity similar to ferulic acid. | researchgate.net |

Anti-inflammatory Pathways and Immunomodulation

Beyond its antioxidant effects, this compound is involved in modulating inflammatory pathways, which are often intertwined with oxidative stress. ontosight.aimdpi.com

Modulation of Inflammatory Transcription Factors (e.g., NF-κB)

A key mechanism in the anti-inflammatory action of this compound and related phytosteryl ferulates is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. chemfaces.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govacs.org

In its inactive state, NF-κB resides in the cytoplasm. acs.org Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or oxidative stress, NF-κB translocates to the nucleus, where it initiates the transcription of genes for inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS). chemfaces.comnih.gov Studies have shown that phytosteryl ferulates, as components of γ-oryzanol, can inhibit the nuclear translocation of NF-κB in macrophages stimulated by LPS. nih.gov This inhibition is thought to be a result of ROS scavenging, which in turn blocks the activation of transcription factors. nih.gov By down-regulating NF-κB, these compounds effectively reduce the expression of inflammatory enzymes and pro-inflammatory cytokines. chemfaces.com

Regulation of Pro-inflammatory Enzyme Expression (e.g., COX-2, iNOS)

This compound, a key component of γ-oryzanol found in rice bran, has demonstrated significant anti-inflammatory properties through the modulation of pro-inflammatory enzyme expression. chemfaces.comnih.gov In vitro and in vivo studies have shown that phytosteryl ferulates, including this compound, can down-regulate the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). chemfaces.comnih.gov This regulation is primarily achieved by inhibiting the inflammatory transcription factor, nuclear factor κB (NF-κB). chemfaces.comnih.gov The inhibition of NF-κB activity by phytosteryl ferulates, including this compound, has been observed in macrophages. researchgate.net

Research on γ-oryzanol and its components has further elucidated these anti-inflammatory mechanisms. Studies have shown that cycloartenyl ferulate and stigmasteryl ferulate, other components of γ-oryzanol, inhibit the activities of both COX-1 and COX-2. researchgate.net In LPS-treated mice, γ-oryzanol pre-treatment prevented the increase in mRNA levels of iNOS and COX-2 in the hippocampus. mdpi.com This suggests that this compound, as a major constituent of γ-oryzanol, likely contributes to these observed anti-inflammatory effects by suppressing the expression of these key pro-inflammatory enzymes. chemfaces.comnih.govmdpi.com

Table 1: Effect of this compound and Related Compounds on Pro-inflammatory Enzyme Expression

| Compound/Extract | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Phytosteryl ferulates (including this compound) | In vitro and in vivo | Down-regulates expression of COX-2 and iNOS via NF-κB inhibition. | chemfaces.comnih.gov |

| Cycloartenyl ferulate, Stigmasteryl ferulate | In vitro | Inhibited the activities of both COX-1 and COX-2. | researchgate.net |

| γ-Oryzanol | LPS-treated mice | Prevented the increase in iNOS and COX-2 mRNA levels in the hippocampus. | mdpi.com |

| Campesterol (B1663852) ester derivatives (CED) | Arthritic rat model | Downregulated mRNA expression of COX-I and COX-II. | frontiersin.org |

Impact on Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

The anti-inflammatory activity of this compound extends to the regulation of pro-inflammatory cytokine production. As part of the phytosteryl ferulate family, it plays a role in reducing the expression of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). chemfaces.comnih.gov This effect is largely attributed to the downregulation of the NF-κB transcription factor. chemfaces.comnih.gov

In studies using a lipopolysaccharide (LPS)-induced inflammation model in mice, pre-treatment with γ-oryzanol, which contains this compound, prevented an increase in the mRNA levels of IL-1β and IL-6 in the hippocampus. mdpi.com Similarly, in a rat model of arthritis, campesterol ester derivatives significantly downregulated the mRNA expression levels of pro-inflammatory markers including TNF-α, IL-1β, and IL-6. frontiersin.org While some studies on γ-oryzanol showed a decrease in IL-1β mRNA expression, no significant change was observed in TNF-α mRNA expression in a specific colitis model. ethz.ch

Table 2: Influence of this compound and Related Compounds on Pro-inflammatory Cytokine Production

| Compound/Extract | Model System | Effect on Cytokine Production | Reference(s) |

|---|---|---|---|

| Phytosteryl ferulates (including this compound) | In vitro and in vivo | Reduces expression of IL-1β, IL-6, and TNF-α. | chemfaces.comnih.gov |

| γ-Oryzanol | LPS-treated mice | Prevented increase in IL-1β and IL-6 mRNA levels. | mdpi.com |

| Campesterol ester derivatives (CED) | Arthritic rat model | Downregulated mRNA expression of TNF-α, IL-1β, and IL-6. | frontiersin.org |

| γ-Oryzanol | DSS-induced colitis in mice | Decreased IL-1β mRNA expression; no change in TNF-α mRNA. | ethz.ch |

Attenuation of Mast Cell Degranulation (as a component of γ-oryzanol)

As a constituent of γ-oryzanol, this compound contributes to the anti-allergic properties of this rice bran oil derivative, which includes the attenuation of mast cell degranulation. nih.govntu.edu.tw While direct studies on this compound's effect are limited, research on other γ-oryzanol components, particularly cycloartenyl ferulate (CAF), provides significant insights.

Neuroprotective Effects and Neuronal Health

Mechanisms of Dopaminergic Neuroprotection

This compound has been identified as a compound with potential dopaminergic neuroprotective effects. In a rotenone-treated C. elegans model, which is used to study Parkinson's disease-like neurodegeneration, this compound demonstrated the ability to protect dopaminergic neurons. nih.gov The underlying mechanisms for this neuroprotection are multifaceted.

One key mechanism is the enhancement of oxidative stress resistance. nih.gov This is achieved through the activation of the DAF-16/FOXO pathway, a crucial signaling pathway involved in stress response and longevity. nih.gov By activating this pathway, this compound helps to mitigate the cellular damage caused by oxidative stress, a major contributor to neuronal cell death in neurodegenerative diseases. nih.gov

Influence on Apoptotic Pathways (e.g., CED-3 expression)

Another significant aspect of this compound's neuroprotective action is its ability to modulate apoptotic pathways. nih.gov Apoptosis, or programmed cell death, plays a critical role in the loss of neurons in neurodegenerative conditions.

In the rotenone-treated C. elegans model, this compound was found to inhibit the overexpression of the apoptotic protein CED-3. nih.gov CED-3 is a key executioner caspase in C. elegans, homologous to mammalian caspase-3, and its activation is a central step in the apoptotic cascade. uniprot.org By suppressing the expression of CED-3, this compound can directly interfere with the cell death machinery, thereby protecting dopaminergic neurons from degeneration. nih.gov

Interaction with Cellular Stress Response Pathways (e.g., DAF-16/FOXO)

The interaction of this compound with the DAF-16/FOXO cellular stress response pathway is a cornerstone of its neuroprotective effects. nih.gov The DAF-16/FOXO transcription factor is a master regulator of genes involved in stress resistance, metabolism, and longevity. uniprot.orgplos.org

In the context of neuroprotection, the activation of the DAF-16/FOXO pathway by this compound leads to increased resistance against oxidative stress in a C. elegans model. nih.gov When activated, DAF-16 translocates to the nucleus and initiates the transcription of a battery of genes that help the cell to cope with stressful conditions, ultimately promoting neuronal survival. nih.govuniprot.org This highlights a crucial mechanism by which this natural compound can bolster the resilience of neurons against degenerative insults.

Table 3: Neuroprotective Mechanisms of this compound in a C. elegans Model

| Mechanism | Pathway/Protein | Observed Effect | Reference(s) |

|---|---|---|---|

| Dopaminergic Neuroprotection | DAF-16/FOXO | Increased oxidative stress resistance. | nih.gov |

| Influence on Apoptosis | CED-3 | Inhibition of apoptotic protein overexpression. | nih.gov |

| Cellular Stress Response | DAF-16/FOXO | Activation of the pathway leading to enhanced stress resistance. | nih.gov |

Metabolic Regulation and Enzyme Inhibition

This compound, primarily as a component of the γ-oryzanol mixture, has been investigated for its effects on metabolic pathways, including lipid metabolism and carbohydrate digestion.

Impact on Cholesterol Metabolism and Uptake (In Vitro Studies)

The hypocholesterolemic effects of γ-oryzanol are thought to occur within the gastrointestinal lumen. lsu.edu It is speculated that these effects are mediated by reducing the micellar solubility of cholesterol and inhibiting the enzymatic hydrolysis of cholesteryl esters. lsu.edu

Cholesterol esterase is a key enzyme that hydrolyzes cholesteryl esters into free cholesterol, a necessary step for absorption. lsu.edu In vitro studies have shown that γ-oryzanol exhibits a tendency to inhibit cholesterol esterase. lsu.edu Research investigating the enzymatic hydrolysis of γ-oryzanol found that cholesterol esterases catalyze a sterol-specific reaction. researchgate.net Specifically, these enzymes were capable of liberating campesterol from this compound, while other components like cycloartenyl ferulate remained unhydrolyzed. researchgate.net This selective hydrolysis by pancreatic cholesterol esterase suggests a direct interaction and indicates that the enzyme is involved in the metabolism of this compound in vivo. researchgate.netresearchgate.net The specific composition of γ-oryzanol is believed to influence its cholesterol-lowering efficacy, with the release of campesterol and β-sitosterol in the intestine playing a significant role. researchgate.net

A proposed mechanism for the cholesterol-lowering effect of γ-oryzanol is its ability to reduce the micellar solubility of cholesterol in the gastrointestinal tract. lsu.edu By interfering with the formation of micelles, which are essential for solubilizing and transporting cholesterol to the intestinal wall for absorption, phytosterols (B1254722) can effectively decrease cholesterol uptake. ethz.chur.ac.rw Tea catechins, for example, have been shown to precipitate cholesterol solubilized in mixed bile salt micelles in a dose-dependent manner. nih.gov It is speculated that γ-oryzanol, and by extension its components like this compound, may act similarly in the gut lumen, displacing cholesterol from micelles and thereby reducing its absorption. lsu.eduethz.ch

Potential for Carbohydrate Hydrolyzing Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing blood glucose levels. nih.gov While research has been conducted on the components of γ-oryzanol, specific data on this compound's activity against these enzymes is limited. nih.govresearchgate.net

Studies have investigated other major components of γ-oryzanol. For instance, cycloartenyl ferulate has demonstrated inhibitory activity against both α-glucosidase and α-amylase. nih.govpnfs.or.krresearchgate.net One study found its inhibition percentage against α-glucosidase to be 31.31±1.43%, which was higher than its effect on α-amylase at 12.72±1.11%. nih.govresearchgate.net The inhibition mode for cycloartenyl ferulate against α-glucosidase was identified as mixed-type. nih.govpnfs.or.kr Ferulic acid, the other structural part of this compound, has also been studied and showed a mixed-type inhibition against α-amylase and non-competitive inhibition against α-glucosidase. pnfs.or.kr Although these findings suggest potential activity for the broader class of steryl ferulates, it has not yet been conclusively identified whether this compound itself exhibits significant inhibitory activity against these carbohydrate hydrolyzing enzymes. nih.govresearchgate.net

| Compound | Enzyme | Observed Effect/Inhibition (%) | Inhibition Type |

|---|---|---|---|

| Cycloartenyl ferulate | α-glucosidase | 31.31 ± 1.43% | Mixed-type |

| Cycloartenyl ferulate | α-amylase | 12.72 ± 1.11% | Not specified |

| Ferulic acid | α-glucosidase | IC50: 0.866 mg/mL | Non-competitive |

| Ferulic acid | α-amylase | IC50: 0.622 mg/mL | Mixed-type |

Anti-neoplastic and Chemopreventive Research (as a component of γ-oryzanol)

This compound is a major component of γ-oryzanol, a mixture that has been investigated for its anti-neoplastic and chemopreventive properties. crpsonline.comijpbms.comnih.gov Research has shown that γ-oryzanol and extracts from rice bran possess chemopreventive effects and can inhibit the growth of various cancer cells. ijpbms.commdpi.com

In vitro studies have demonstrated the cytotoxic effects of γ-oryzanol against several tumor cell lines. cabidigitallibrary.org For instance, γ-oryzanol showed anti-cancer activity against the SKMEL-2 cancerous cell line. crpsonline.com The cytotoxic properties have also been observed in other tumor-bearing models. cabidigitallibrary.org Administration of γ-oryzanol resulted in a dose-dependent reduction in tumor growth. ijpbms.com The active components of rice bran, including cycloartenol (B190886) ferulate, have been shown to markedly inhibit tumor promotion in mouse skin carcinogenesis models. jst.go.jp

Analytical and Quantitative Methodologies for Campesteryl Ferulate

Development and Validation of Chromatographic Quantification Methods